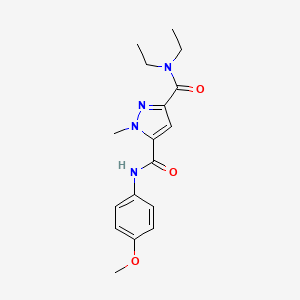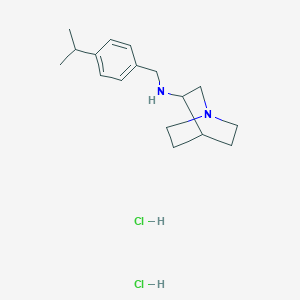![molecular formula C25H25N3O2 B4753453 N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4753453.png)
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide
Descripción general
Descripción
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as NPT-440, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the piperidine class of compounds and has shown promising results in preclinical studies. The purpose of
Mecanismo De Acción
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide works by binding to the ATP-binding site of c-Met, which is a receptor tyrosine kinase that is involved in the growth and spread of cancer cells. By blocking the activity of c-Met, N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of blood vessels that supply nutrients to cancer cells. In addition, N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its specificity for c-Met, which makes it a promising candidate for cancer therapy. However, N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has also been shown to have some limitations in preclinical studies. For example, it has been shown to have poor solubility and bioavailability, which may limit its effectiveness in vivo. In addition, the optimal dosing and treatment schedule for N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide have not yet been established.
Direcciones Futuras
There are several future directions for the development of N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to conduct further preclinical studies to determine the optimal dosing and treatment schedule for N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. Finally, clinical trials will be needed to determine the safety and effectiveness of N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide in humans. If successful, N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide could become an important new therapy for the treatment of cancer.
Aplicaciones Científicas De Investigación
N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide works by inhibiting the activity of a protein called c-Met, which is involved in the growth and spread of cancer cells. By blocking the activity of c-Met, N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide can prevent the growth and spread of cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(22-12-10-21(11-13-22)20-7-2-1-3-8-20)27-16-19-6-5-15-28(18-19)25(30)23-9-4-14-26-17-23/h1-4,7-14,17,19H,5-6,15-16,18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEFZOVTWHIJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyridin-3-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4753380.png)
![1-allyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4753387.png)

![N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753417.png)
![5,7-dimethyl-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4753426.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4753432.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4753437.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4753440.png)




![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753473.png)
![methyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4753475.png)